![molecular formula C14H17N3O2S3 B4795858 N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4795858.png)
N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
Übersicht
Beschreibung
N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as ETC-206, is a chemical compound that has been researched for its potential therapeutic applications. ETC-206 belongs to the family of carbonic anhydrase inhibitors, which are compounds that inhibit the activity of the carbonic anhydrase enzyme. The carbonic anhydrase enzyme plays an important role in various physiological processes, including acid-base regulation and respiration. Therefore, carbonic anhydrase inhibitors have been studied for their potential in treating various diseases.
Wirkmechanismus
The mechanism of action of N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base regulation, respiration, and ion transport. By inhibiting carbonic anhydrase activity, N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can affect these physiological processes and potentially lead to therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide depend on the specific disease and context in which it is being studied. In glaucoma, N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the ciliary body. In epilepsy, N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied for its potential in reducing seizures by inhibiting carbonic anhydrase activity in the brain. In cancer, N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting carbonic anhydrase enzymes involved in tumor metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of these enzymes and potential therapeutic effects. However, one limitation of using N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is its potential off-target effects, which can lead to unintended consequences and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide with other drugs or therapies in the treatment of diseases. Additionally, further research is needed to understand the potential long-term effects and safety of N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in humans.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. In glaucoma, N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to reduce intraocular pressure, which is a major risk factor for the development and progression of the disease. In epilepsy, N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied for its potential in reducing seizures by inhibiting carbonic anhydrase activity. In cancer, N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting carbonic anhydrase enzymes.
Eigenschaften
IUPAC Name |
1-[4-(ethylsulfamoyl)phenyl]-3-(thiophen-2-ylmethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S3/c1-2-16-22(18,19)13-7-5-11(6-8-13)17-14(20)15-10-12-4-3-9-21-12/h3-9,16H,2,10H2,1H3,(H2,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGAJJFYWCCBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.